1-苄基-2-(3-甲氧基-3-氧代丙基)氮杂环丁烷-2-甲酸甲酯

描述

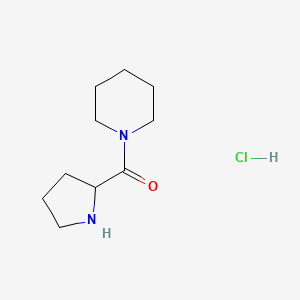

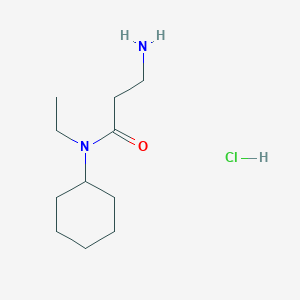

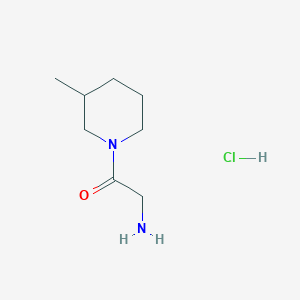

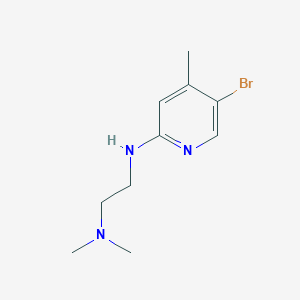

“Methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate” is a chemical compound with the molecular formula C16H21NO4 . It has a molecular weight of 291.34 g/mol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H21NO4/c1-20-14(18)8-9-16(15(19)21-2)10-11-17(16)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 . The canonical SMILES structure is COC(=O)CCC1(CCN1CC2=CC=CC=C2)C(=O)OC .Physical And Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 8 rotatable bonds . The topological polar surface area is 55.8 Ų . The compound has a complexity of 379 .科学研究应用

Osthole and Its Pharmacological Properties

Osthole is a natural product demonstrating multiple pharmacological actions, including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. Its pharmacokinetic studies indicate fast and efficient uptake and utilization in the body. The mechanisms behind its activities are believed to be related to its modulatory effect on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, although some mechanisms remain unclear (Zhang et al., 2015).

DNA Methyltransferase Inhibitors

DNA methyltransferase inhibitors have shown the ability to inhibit hypermethylation, restore suppressor gene expression, and exert antitumor effects in both in vitro and in vivo models. These inhibitors are analogs of the nucleoside deoxycytidine and include clinically tested compounds like 5-azacytidine and 5-aza-2'-deoxycytidine. They have shown encouraging antileukemic activity but little activity in solid tumors (Goffin & Eisenhauer, 2002).

Chromones as Radical Scavengers

Chromones and their derivatives, occurring naturally and being synthetically derived, possess antioxidant potential. They are associated with physiological activities like anti-inflammatory, antidiabetic, antitumor, anticancer, etc. The antioxidant properties of chromones are thought to neutralize active oxygen and cut off free radical processes that can delay or inhibit cell impairment leading to diseases. The presence of specific groups in the chromone nucleus is important for radical scavenging activity (Yadav et al., 2014).

Reversible Cholinesterase Inhibitors

The study of reversible AChE inhibitors administered before exposure to organophosphates (OPCs) demonstrates their efficacy as prophylactic agents against OPC poisoning. These inhibitors offer better therapeutic results compared to standard therapy and can be considered promising broad-spectrum prophylactic agents in case of imminent organophosphate exposure (Lorke & Petroianu, 2018).

Environmental Effects of Sunscreen Ingredients

Concerns over the environmental effects of organic UV filters, including benzophenone-3 (oxybenzone), on aquatic ecosystems have been raised. These filters have been identified in water sources worldwide and are not easily removed by common wastewater treatment plant techniques. Oxybenzone, in particular, has been implicated as a possible contributor to coral reef bleaching (Schneider & Lim, 2019).

属性

IUPAC Name |

methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-20-14(18)8-9-16(15(19)21-2)10-11-17(16)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSLDKBRWUVBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1(CCN1CC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-Furylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398405.png)

-methanone hydrochloride](/img/structure/B1398407.png)